5-Decene-4,7-diol

Übersicht

Beschreibung

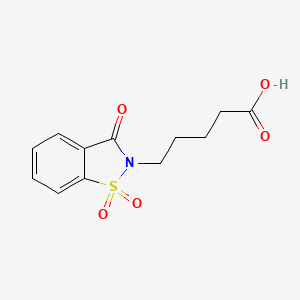

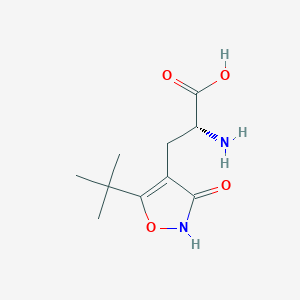

5-Decene-4,7-diol, also known as 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, is an acetylene glycol derivative used in water-based coatings and has both antifoaming and surfactant properties . It is highly toxic and has been found in acrylic adhesives used for food packaging multilayers manufacturing .

Synthesis Analysis

The synthesis of 5-Decene-4,7-diol involves the use of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate . The linear formula for this compound is (CH3)2CHCH2C(CH3)[(-OCH2CH2-)mOH]C≡CC(CH3)[(-OCH2CH2-)nOH]CH2CH(CH3)2 .Molecular Structure Analysis

The molecular structure of 5-Decene-4,7-diol is represented by the formula C12H22O2 . The average mass of the molecule is 198.302 Da and the monoisotopic mass is 198.161987 Da .Chemical Reactions Analysis

Diols, such as 5-Decene-4,7-diol, can undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical And Chemical Properties Analysis

5-Decene-4,7-diol is a colorless liquid under standard temperature and pressure conditions. It exhibits a unique set of properties that make it suitable for various applications. Its physical and chemical properties are dictated by the alkene structure, particularly the presence of a double bond in its molecular structure .Wissenschaftliche Forschungsanwendungen

Olefin Metathesis

5-Decene-4,7-diol plays a role in the metathesis of 2-heptene, influenced by various organic additives containing heteroatom functional groups. Additives can significantly impact the yield of 5-decene, suggesting its importance in olefin metathesis reactions under varying conditions (Nishiguchi, Fukuzumi, & Sugisaki, 1981).

Homogeneous Catalysis

In the field of homogeneous catalysis, 5-decene-4,7-diol derivatives are studied for their application in hydroformylation processes. The study of hydroformylation of decene-1 in the presence of modified rhodium catalysts reveals insights into reaction mechanisms and efficiencies, showcasing the relevance of 5-decene-4,7-diol derivatives in catalytic processes (Horváth et al., 1998).

Organometallic Chemistry

Research in organometallic chemistry explores the reaction of 5-decene-4,7-diol derivatives with various metal complexes, contributing to the understanding of complex formation and stability. This research provides valuable information for the development of new catalysts and materials (Krouse & Schrock, 1988).

Inclusion Chemistry

The study of molecular inclusion processes involving 5-decene-4,7-diol derivatives offers insights into kinetics and thermodynamics. This research is crucial for understanding molecular interactions and developing new materials (Herrmann, Keller, & Wenz, 1997).

Polymer Engineering

5-Decene-4,7-diol derivatives are also significant in polymer engineering, particularly in the copolymerization of ethylene and 1-decene. Understanding the reactivity and properties of these copolymers is vital for developing new materials with specific characteristics (Kim et al., 2001).

Organocatalysis

The compound 5-decene-4,7-diol is studied in the context of organocatalysis, particularly in reactions involving acyl transfer and ring-opening polymerization. This research enhances our understanding of catalysis and opens up new avenues for synthetic methodologies (Pratt et al., 2006).

Safety And Hazards

5-Decene-4,7-diol can cause skin irritation and serious eye damage upon contact. Prolonged or repeated exposure to 5-Decene-4,7-diol might result in skin dryness or cracking . Therefore, safety procedures such as wearing protective clothing and eye protection are strongly recommended when handling 5-Decene-4,7-diol .

Zukünftige Richtungen

5-Decene-4,7-diol is a non-ionic surfactant with a wide range of applications. It is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . Future research could focus on developing a human biomonitoring (HBM) method for 5-Decene-4,7-diol .

Eigenschaften

IUPAC Name |

(E)-dec-5-ene-4,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHJMGQEUSQVEF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(/C=C/C(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Decene-4,7-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B3287029.png)

![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)

![Methyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B3287095.png)